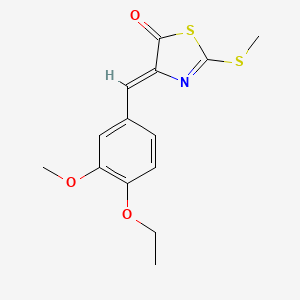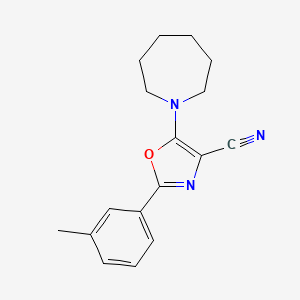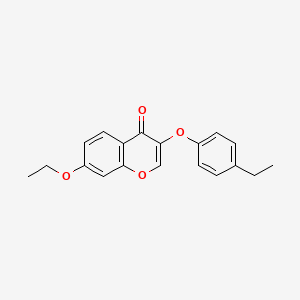
4-(4-ethoxy-3-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-ethoxy-3-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one, also known as EMBO, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. EMBO is a thiazole derivative that has been synthesized using various methods and has shown promising results in various applications.
Mechanism of Action
The mechanism of action of 4-(4-ethoxy-3-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood. However, it is believed to act by inducing apoptosis in cancer cells through the activation of caspases. 4-(4-ethoxy-3-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-(4-ethoxy-3-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-(4-ethoxy-3-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Advantages and Limitations for Lab Experiments
4-(4-ethoxy-3-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. 4-(4-ethoxy-3-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has also been shown to have low toxicity, making it safe for use in vitro and in vivo models. However, one of the limitations of 4-(4-ethoxy-3-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is its low solubility in water, which can limit its use in certain applications.
Future Directions
There are several future directions for the research of 4-(4-ethoxy-3-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one. One potential application is in the treatment of cancer. 4-(4-ethoxy-3-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has shown promising results in inducing apoptosis in cancer cells, and further research can explore its potential as a cancer therapy. Another future direction is in the development of 4-(4-ethoxy-3-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one derivatives with improved solubility and bioavailability. These derivatives can potentially have better therapeutic properties and can be used in a wider range of applications.
Conclusion:
In conclusion, 4-(4-ethoxy-3-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is a thiazole derivative that has gained significant attention in scientific research due to its potential therapeutic properties. 4-(4-ethoxy-3-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has shown to possess anti-inflammatory, antitumor, and antimicrobial activities and has been extensively studied for its potential as a cancer therapy. Further research can explore its potential in other applications and the development of 4-(4-ethoxy-3-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one derivatives with improved properties.
Synthesis Methods
4-(4-ethoxy-3-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one can be synthesized using different methods, including the reaction of 4-ethoxy-3-methoxybenzaldehyde with methylthioacetic acid and thiosemicarbazide. The reaction is carried out in ethanol and requires a catalyst such as acetic acid or sulfuric acid. The product is then purified using recrystallization to obtain pure 4-(4-ethoxy-3-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one.
Scientific Research Applications
4-(4-ethoxy-3-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been extensively studied for its potential therapeutic properties. It has shown to possess anti-inflammatory, antitumor, and antimicrobial activities. 4-(4-ethoxy-3-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been tested in vitro and in vivo models, and the results have been promising. The compound has been shown to induce apoptosis in cancer cells and inhibit the growth of various tumor cells.
properties
IUPAC Name |
(4Z)-4-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c1-4-18-11-6-5-9(8-12(11)17-2)7-10-13(16)20-14(15-10)19-3/h5-8H,4H2,1-3H3/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRCTVAEFVZDLH-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)SC(=N2)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)SC(=N2)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(4-ethoxy-3-methoxybenzylidene)-2-(methylsulfanyl)-1,3-thiazol-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5805285.png)
![N'-{[(4-methoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5805305.png)
![5-isopropyl-2-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5805309.png)
![[2-(trifluoromethyl)benzylidene]malononitrile](/img/structure/B5805321.png)
![N'-[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methylene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5805323.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5805332.png)


![5-[(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B5805368.png)
![1-(2-fluorophenyl)-4-[(4-fluorophenyl)acetyl]piperazine](/img/structure/B5805373.png)

![4-chloro-2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5805384.png)